2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone
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Overview
Description
2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is a chemical compound with the molecular formula C13H14F2O3 and a molecular weight of 256.25 g/mol . It is characterized by the presence of two fluorine atoms and a dioxane ring attached to a propiophenone backbone. This compound is primarily used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone typically involves the reaction of 2,4-difluorobenzaldehyde with 1,3-dioxane-2-ylmethanol under acidic conditions to form the intermediate, which is then subjected to a Friedel-Crafts acylation reaction using propionyl chloride and a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize efficiency and minimize waste. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and dioxane ring contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects in antimicrobial and anticancer studies .
Comparison with Similar Compounds
Similar Compounds
2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone: C13H14F2O3
2’-Chloro-4’,5’-difluoro-3-(1,3-dioxan-2-yl)-propiophenone: C13H13ClF2O3
Uniqueness
2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is unique due to its specific substitution pattern with two fluorine atoms and a dioxane ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-9-2-3-10(11(15)8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBUSIFHQVMLDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645959 |
Source
|
Record name | 1-(2,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-25-0 |
Source
|
Record name | 1-(2,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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